molecular formula C8H8N2 B116376 2-(2-Methylpyridin-3-yl)acetonitrile CAS No. 101166-73-8

2-(2-Methylpyridin-3-yl)acetonitrile

Katalognummer: B116376
CAS-Nummer: 101166-73-8
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: NNGVSUGWTHGNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpyridin-3-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an acetonitrile moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, derivatives of this compound have been utilized in the preparation of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, such as molidustat, highlighting its relevance in medicinal chemistry .

The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl substituent on the pyridine ring. These features affect its participation in nucleophilic additions, cyclization reactions, and coordination chemistry.

Vorbereitungsmethoden

Synthetic Pathways for 2-(2-Methylpyridin-3-yl)acetonitrile

Nucleophilic Substitution with Alkali Metal Cyanides

A widely cited method involves the nucleophilic displacement of halogenated pyridine derivatives using alkali metal cyanides. For example, 3-chloro-2-methylpyridine reacts with sodium cyanide (NaCN) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 60–100°C . This single-step process proceeds via an SN2 mechanism, where the chloride leaving group is replaced by the cyanide ion. The reaction typically achieves yields of 85–89% when conducted in polar aprotic solvents like dimethylformamide (DMF) .

Critical Parameters:

  • Temperature: Elevated temperatures (80–100°C) enhance reaction kinetics but risk side-product formation.

  • Catalyst: Phase transfer agents improve cyanide solubility in organic phases, boosting efficiency .

Condensation with Cyanoacetate Esters

An alternative route employs ethyl cyanoacetate as a cyano source, reacting with 2-methylpyridine-3-carbaldehyde under basic conditions. This method, adapted from CN103483244A , involves:

  • Aldol Condensation: The aldehyde reacts with ethyl cyanoacetate in ethanol, catalyzed by sodium ethoxide, forming an α-cyano-β-ketoester intermediate.

  • Decarboxylation: Acidic hydrolysis (e.g., HCl/acetic acid) removes the ester group, yielding the target nitrile .

Optimization Insights:

  • Base Selection: Sodium methoxide outperforms potassium tert-butoxide in minimizing ester hydrolysis byproducts .

  • Solvent: Ethanol or toluene ensures homogeneous mixing, with reaction times of 2–3 hours at 70–90°C .

Metal-Catalyzed Cyanation

Recent advancements explore palladium-catalyzed cyanation of 3-bromo-2-methylpyridine using trimethylsilyl cyanide (TMSCN). This method, though less documented in the provided sources, aligns with trends in cross-coupling chemistry. Key advantages include milder conditions (room temperature to 50°C) and compatibility with sensitive functional groups .

Challenges:

  • Catalyst cost and ligand design remain barriers to industrial scalability.

  • Limited yield data in public literature necessitates further validation .

Reaction Optimization and Yield Analysis

Temperature and Solvent Effects

Comparative studies from patent data reveal distinct yield patterns:

MethodTemperature (°C)SolventYield (%)
Nucleophilic Substitution80–100DMF87.5–89.8
Condensation70–90Ethanol78.2–86.4
Metal-Catalyzed25–50THFN/A

Higher temperatures in nucleophilic substitution correlate with improved conversion rates, whereas condensation methods require precise pH control during decarboxylation .

Purification and Byproduct Management

Post-reaction workup typically involves:

  • Liquid-Liquid Extraction: Ethyl acetate or dichloromethane isolates the nitrile from aqueous phases .

  • Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) removes residual moisture, critical for stabilizing the nitrile group .

  • Distillation: Vacuum distillation (10 Torr) isolates the product at 136–137°C, achieving >98% purity .

Common Byproducts:

  • Unreacted Halopyridines: Minimized via excess cyanide reagents.

  • Ester Hydrolysis Products: Controlled by avoiding prolonged acidic exposure .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 2.55 (s, 3H, CH₃),

  • δ 3.85 (s, 2H, CH₂CN),

  • δ 7.25–7.40 (m, 1H, Py-H),

  • δ 8.35–8.50 (m, 1H, Py-H) .

Physicochemical Properties:

  • Density: 1.056 g/cm³ at 20°C .

  • Boiling Point: 136–137°C at 10 Torr .

  • LogP: 1.45, indicating moderate hydrophobicity .

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Nucleophilic Substitution: Lower catalyst costs but higher energy demands.

  • Condensation: Economical for small-scale batches due to reagent availability .

Analyse Chemischer Reaktionen

2-(2-Methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine carboxylic acids, while reduction can yield pyridine-based alcohols.

Wirkmechanismus

The mechanism of action of 2-(2-Methylpyridin-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(2-methylpyridin-3-yl)acetonitrile with structurally related pyridine- and pyridazine-based nitriles, focusing on substituent effects, spectroscopic properties, and synthetic routes.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Nitriles

Compound Name Substituents on Heterocycle Molecular Formula Molecular Weight Key Substituent Effects
This compound 2-CH₃ on pyridine C₈H₈N₂ 132.17 Electron-donating CH₃ enhances ring basicity; nitrile at 3-position directs reactivity.
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile 6-Cl, 3-OCH₃ on pyridine C₈H₇ClN₂O 182.61 Cl (electron-withdrawing) and OCH₃ (electron-donating) create electronic asymmetry.
2-(6-Methylpyridazin-3-yl)acetonitrile 6-CH₃ on pyridazine C₇H₇N₃ 133.15 Pyridazine’s dual N atoms increase polarity and hydrogen-bonding potential.
2-(5-Methylpyridin-2-yl)acetonitrile 5-CH₃ on pyridine C₈H₈N₂ 132.17 Positional isomerism alters electronic density distribution compared to 2-methyl isomer.
2-(3-Aminopyridin-2-yl)acetonitrile 3-NH₂ on pyridine C₇H₇N₃ 133.15 Amino group enhances nucleophilicity and participation in condensation reactions.

Key Observations :

  • In contrast, the 5-methyl isomer (2-(5-methylpyridin-2-yl)acetonitrile) allows for greater electron density delocalization toward the nitrile .
  • Heterocycle Type : Pyridazine derivatives (e.g., 2-(6-methylpyridazin-3-yl)acetonitrile) exhibit higher polarity due to the second nitrogen atom, influencing solubility and interaction with biological targets .

Spectroscopic Properties

Table 2: NMR and IR Data Comparison

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
This compound 8.30 (dd, 1H, Py-H), 2.30 (s, 3H, CH₃) Not reported
2-[2-(Pyridin-3-yl)phenoxy]acetonitrile 4.71 (s, 2H, CH₂), 8.72 (dd, 1H, Py-H) 1663 (C≡N), 1559 (C=C)
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile 2.30 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃) Not reported

Analysis :

  • The methyl group in this compound resonates at δ 2.30 ppm, consistent with aliphatic protons in similar pyridine derivatives. Aromatic protons in pyridine rings typically appear between δ 7.0–8.6 ppm, as seen in 2-[2-(pyridin-3-yl)phenoxy]acetonitrile .

Insights :

  • The CCS value of 133.4 Ų for 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile suggests a compact molecular shape, advantageous for membrane permeability in bioactive molecules .
  • The absence of CCS data for this compound highlights a gap in literature, warranting further study.

Biologische Aktivität

2-(2-Methylpyridin-3-yl)acetonitrile, with the molecular formula C8_8H8_8N2_2 and a molecular weight of 132.16 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a pyridine ring and a nitrile group, which contribute to its reactivity and interaction with biological systems. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It may modulate their activity through competitive inhibition or allosteric modulation. The specific interactions depend on the structural characteristics of the target proteins and the compound itself.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown enhanced cytotoxicity against various cancer cell lines. One study reported that a derivative demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research into related compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The modulation of cholinergic signaling pathways is critical for cognitive function and memory preservation .

Anti-inflammatory Properties

In vitro studies have suggested that compounds derived from this compound can influence inflammatory pathways. For example, agonists targeting protease-activated receptors (PARs) have been shown to modulate inflammation in colonic tissues, indicating potential applications in treating inflammatory bowel diseases .

Table 1: Summary of Biological Activities

Activity Effect Model/System Reference
AnticancerInduces apoptosisFaDu hypopharyngeal tumor cells
NeuroprotectiveAChE/BuChE inhibitionAlzheimer's disease models
Anti-inflammatoryModulates PAR signalingColonic inflammation models

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions. Research has focused on developing derivatives with enhanced biological activity by modifying the pyridine structure or introducing additional functional groups.

Future Directions in Research

Given the promising biological activities associated with this compound, future research should focus on:

  • In vivo Studies : To validate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which it exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize derivatives for improved potency and selectivity against specific targets.

Q & A

Q. What are the most efficient synthetic routes for preparing 2-(2-Methylpyridin-3-yl)acetonitrile in academic research?

Methodological Answer:
A highly effective synthesis involves using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor. This method employs nucleophilic substitution or cyclization reactions under controlled conditions (e.g., reflux in acetonitrile with sodium carbonate as a base). The reaction typically proceeds within 0.75–2 hours, yielding derivatives like aminoimidazodipyridines. Optimization of solvent polarity and temperature is critical to suppress side reactions and improve yield .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using APEX2 or SAINT software, with refinement via SHELXL96. Key steps include:

  • Data Handling : Integration of diffraction patterns (SAINT) and absorption correction.
  • Structure Solution : Direct methods (SHELXS97) for phase determination.
  • Refinement : Iterative cycles with SHELXL97 to optimize atomic positions, thermal parameters, and hydrogen bonding networks.
    Disorder in residues, common in fluorinated analogs (e.g., trifluoromethyl groups), requires manual adjustment of occupancy factors .

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:

  • Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Optimize Geometries : Compare computed bond lengths/angles with experimental SCXRD data to validate structural models.
  • Study Non-Covalent Interactions : AIM (Atoms in Molecules) analysis reveals hydrogen bonding and π-π stacking effects in supramolecular assemblies.
    Such studies are critical for rationalizing reaction mechanisms and designing derivatives with tailored electronic properties .

Q. What challenges arise in refining crystallographic data for fluorinated derivatives of this compound, and how are they resolved?

Methodological Answer:
Fluorine atoms introduce disorder due to their high electronegativity and small atomic radius, leading to:

  • Split Positions : Trifluoromethyl groups (e.g., in ) exhibit rotational disorder, modeled with partial occupancies.
  • Anisotropic Thermal Motion : Use of restraints (ISOR, DELU) in SHELXL to stabilize refinement.
  • Twinning : High mosaicity in crystals may require twin-law refinement (e.g., using TWIN/BASF commands). High-resolution data (≤0.8 Å) and robust validation tools (e.g., PLATON’s ADDSYM) mitigate misinterpretation .

Q. How do substituents like trifluoromethyl groups influence the molecular conformation of related acetonitrile derivatives?

Methodological Answer:
Substituents induce steric and electronic effects:

  • Steric Effects : Bulky groups (e.g., bis[2,4,6-tris(trifluoromethyl)phenyl]phosphanyloxy) distort pyridyl-acetonitrile dihedral angles (e.g., 88.1° vs. 176.6° in ).
  • Electronic Effects : Fluorine’s electronegativity alters torsional barriers, stabilizing non-planar conformations.
  • Crystallographic Validation : SCXRD reveals substituent-dependent packing motifs (e.g., herringbone vs. layered arrangements). Pairwise comparison with DFT-optimized geometries quantifies substituent impacts .

Q. What experimental strategies address contradictions in reported bond angles or torsional parameters for this compound?

Methodological Answer:
Discrepancies arise from:

  • Experimental Conditions : Temperature (e.g., 100 K vs. room temperature) affects thermal motion.
  • Data Quality : High redundancy (>95% completeness) and low Rint (<5%) improve precision.
  • Validation Tools : Use of Mogul Geometry Check and Mercury’s CSD-Materials module to compare with Cambridge Structural Database entries. Outliers are re-examined for misassigned symmetry or hydrogen bonding artifacts .

Eigenschaften

IUPAC Name

2-(2-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGVSUGWTHGNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101166-73-8
Record name 2-(2-methylpyridin-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

970 mg (6.85 mmol) of the compound from Example 37A are initially introduced into 10 ml DMF, 336 mg (6.85 mmol) sodium cyanide are added and the mixture is stirred overnight at 45° C. The reaction mixture is introduced on to 75 ml saturated ammonium chloride solution and extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate, filtered and concentrated. The residue is purified by means of flash chromatography on silica gel (mobile phase: methylene chloride/methanol 20:1).
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 3-chloromethyl-2-methylpyridine (9.2 g) and sodium cyanide (9.55 g) in dimethyl sulfoxide (80 ml) was stirred for 30 minutes at 80° C. The reaction mixture was poured into a mixture of water (200 ml) and ethyl acetate (1 l). Organic layer was separated, washed with brine and dried over magnesium sulfate. Concentration of the solvent gave a residue, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:4, V/V) to give 3-cyanomethyl-2-methylpyridine (7.6 g).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.